molecular formula C17H28O4 B2933887 PEG3-C4-OBn

PEG3-C4-OBn

Cat. No. B2933887
M. Wt: 296.4 g/mol
InChI Key: BVCUBCXUEWSFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

PEG3-C4-OBn has several scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.

    Biology: Employed in studies involving protein degradation and cellular signaling pathways.

    Medicine: Potential applications in drug development, particularly in targeting and degrading disease-related proteins.

    Industry: Utilized in the production of specialized research chemicals and reagents

Safety and Hazards

The safety data sheet indicates that PEG3-C4-OBn is classified as having acute toxicity, oral (Category 4), H302 . In case of inhalation, the victim should be moved into fresh air .

Relevant Papers One paper discusses how the mutant phenotypes of Peg3 are associated with the over-expression of genes involved in lipid metabolism . Another paper discusses how Peg3 may be involved in regulating the expression levels of several key genes in adipogenesis .

Chemical Reactions Analysis

PEG3-C4-OBn undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used.

Comparison with Similar Compounds

PEG3-C4-OBn is unique due to its specific application as a PROTAC linker. Similar compounds include other polyethylene glycol-based linkers and alkyl-chain linkers used in PROTAC synthesis. Some examples of similar compounds are:

This compound stands out due to its optimal chain length and functional groups, making it suitable for specific PROTAC applications .

properties

IUPAC Name

2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c18-10-13-20-15-14-19-11-6-1-2-7-12-21-16-17-8-4-3-5-9-17/h3-5,8-9,18H,1-2,6-7,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCUBCXUEWSFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.